Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-
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Overview
Description
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-: is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining stringent quality control .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. These studies can lead to the discovery of new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological pathway .
Comparison with Similar Compounds
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: This compound shares a similar pyrazole core but differs in its functional groups and overall structure.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide: Another compound with a pyrazole ring, used in different synthetic applications.
Pyrrolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in their specific ring fusion and substituents.
Biological Activity
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a fused pyrrole and pyrazole ring system, which contributes to its unique chemical properties. The presence of various substituents enhances its biological activity and allows for interaction with specific molecular targets within cells.
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide primarily acts as an enzyme inhibitor. It binds to active sites on enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to significant therapeutic effects, particularly in the context of cancer and inflammatory diseases .
Biological Activities
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from this scaffold exhibited IC50 values indicating potent cytotoxic effects against A549 lung cancer cells (IC50 = 26 µM) and other cancer types .
2. Enzyme Inhibition
The compound demonstrates selective inhibition of specific kinases, including Aurora kinases, which are crucial in cell division and have been implicated in various cancers. The inhibition of these kinases can disrupt cancer cell proliferation and survival .
3. Anti-inflammatory Effects
Research indicates that derivatives of this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies illustrate the biological activity of Pyrrolo[3,4-c]pyrazole derivatives:
- Study by Abadi et al. : Evaluated 1,3,4-trisubstituted pyrazole derivatives for cytotoxic potential against various cancer cell lines, with promising results indicating significant growth inhibition .
- Research by Zheng et al. : Developed pyrazole-linked benzimidazole derivatives that were assessed for anticancer activity against multiple cell lines, demonstrating effective kinase inhibition .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Pyrazolo[3,4-b]pyridine | Fused pyridine and pyrazole rings | Different nitrogen positioning affects reactivity |
Pyrazolo[3,4-d]pyrimidine | Contains an additional nitrogen atom | Alters electronic properties and biological activity |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | More complex ring system | Offers distinct pharmacological profiles |
The unique structural features of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide contribute to its distinct electronic properties and reactivity compared to similar compounds. This uniqueness enhances its potential therapeutic applications.
Properties
Molecular Formula |
C25H30N6O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-benzamido-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H30N6O2/c1-25(2)21-19(22(29-28-21)27-23(32)18-13-9-6-10-14-18)15-31(25)24(33)26-20(16-30(3)4)17-11-7-5-8-12-17/h5-14,20H,15-16H2,1-4H3,(H,26,33)(H2,27,28,29,32) |
InChI Key |
DRAPUDHCQNOIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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